molecular formula C22H20ClN5O2 B11138809 N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11138809
M. Wt: 421.9 g/mol
InChI Key: HDJGZVGKTCCVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex fused-ring system. Key structural features include:

  • A 2-chlorophenylmethyl substituent at the N-position, contributing steric bulk and electronic effects due to the chlorine atom.
  • An ethyl group at the 7-position and a methyl group at the 11-position, influencing lipophilicity and conformational stability.
  • An imino (NH) and oxo (C=O) group, enabling hydrogen bonding interactions critical for molecular aggregation or target binding .

The compound’s crystallographic data, likely refined using programs like SHELXL , suggest a rigid tricyclic core with planar regions, favoring π-π stacking. Its hydrogen-bonding network, analyzed via graph set theory , may dictate solubility and crystallinity.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H20ClN5O2/c1-3-27-18(24)15(21(29)25-12-14-8-4-5-9-17(14)23)11-16-20(27)26-19-13(2)7-6-10-28(19)22(16)30/h4-11,24H,3,12H2,1-2H3,(H,25,29)

InChI Key

HDJGZVGKTCCVIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a precursor containing the necessary functional groups can undergo cyclization under acidic or basic conditions to form the tricyclic structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the reaction of a chlorophenyl halide with a nucleophilic intermediate.

    Functional Group Modifications: Subsequent steps involve the introduction and modification of other functional groups, such as the imino and carboxamide groups, through reactions like condensation and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, particularly at the imino group or the methyl groups, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.

    Materials Science: Its tricyclic structure and functional groups make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The closest structural analog is N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (), differing in two key regions:

Aryl Substituent: Target Compound: 2-Chlorophenyl (electron-withdrawing Cl at ortho position). Analog: 4-Fluorophenyl (smaller, electronegative F at para position).

Alkyl Chain at 7-Position :

  • Target Compound : Ethyl (shorter chain, lower lipophilicity).
  • Analog : Pentyl (longer chain, higher logP).
  • Impact : The pentyl chain may enhance membrane permeability but reduce aqueous solubility compared to ethyl .

Hydrogen Bonding and Crystal Packing

Both compounds feature two hydrogen bond donors (N-H) and three acceptors (C=O, imino), enabling similar supramolecular interactions. However, the 2-chlorophenyl group’s steric bulk may disrupt packing efficiency, leading to lower melting points than the 4-fluorophenyl analog. Graph set analysis (e.g., D and R motifs) could reveal differences in dimerization patterns.

Electronic Similarity vs. Structural Divergence

While the compounds share isoelectronic regions (e.g., tricyclic core), structural differences in substituents challenge the principle of "isovalency" ().

Data Table: Comparative Analysis

Property Target Compound Analog (4-Fluorophenyl, Pentyl)
Molecular Weight ~495 g/mol (calculated) ~535 g/mol (calculated)
Substituents 2-Cl, Ethyl, 11-Me 4-F, Pentyl, 11-Me
Hydrogen Bond Donors 2 (imino NH, carboxamide NH) 2 (same)
Hydrogen Bond Acceptors 3 (2x C=O, imino) 3 (same)
Predicted logP ~3.8 (moderate lipophilicity) ~5.2 (higher lipophilicity)
Crystallinity Rigid packing (ortho-Cl disrupts symmetry) Efficient packing (para-F enhances symmetry)

Research Findings and Implications

Biological Activity :

  • The target compound’s ortho-Cl group may enhance target selectivity in kinase inhibition assays compared to para-F analogs, as observed in related tricyclic systems .
  • Ethyl vs. pentyl chains could modulate metabolic stability; longer chains often increase cytochrome P450 interactions.

Synthetic Accessibility :

  • The analog’s pentyl chain requires additional steps for alkylation, whereas the ethyl group simplifies synthesis.

Crystallographic Insights :

  • Structural refinements using SHELX and visualization via ORTEP highlight the tricyclic core’s rigidity. Hydrogen-bonding patterns, critical for crystal engineering, differ due to substituent effects .

Biological Activity

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C21H16ClN4O2 and a molecular weight of approximately 396.83 g/mol. Its structure features a tricyclic framework that includes a triazatricyclo component along with various functional groups such as imino and carbonyl groups which are crucial for its biological activity.

Biological Activity

Preliminary studies indicate that N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino exhibits notable biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. Its ability to inhibit specific cellular pathways involved in microbial growth suggests it could be developed into an effective antimicrobial agent.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by interfering with cancer cell proliferation and survival pathways. Similar compounds have been documented to inhibit enzyme activities critical for cancer cell growth.
  • Enzyme Interaction : The presence of functional groups allows the compound to interact with various biological targets, including enzymes and receptors. This interaction is essential for understanding its mechanism of action.

Synthesis Methods

The synthesis of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino typically involves multi-step organic reactions that require optimization of conditions such as temperature and pH to maximize yield and purity. Here is a general outline of the synthetic route:

  • Starting Materials : The synthesis begins with appropriate chlorinated phenyl derivatives.
  • Formation of Imino Group : Subsequent reactions introduce the imino functionality.
  • Cyclization : Cyclization steps create the tricyclic structure.
  • Final Modifications : Final steps involve the introduction of carboxamide functionality.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC22H16ClFN4O4Contains fluorine substituent; potential for enhanced biological activity
Ethyl 6-imino -11-methyl -propan -2 -ylC18H20N4OSimpler structure; fewer substituents
Ethyl 7-(3-methoxyphenyl)iminoC21H20N4O3Different phenolic substituent; altered reactivity

The unique arrangement of functional groups in N-[(2-chlorophenyl)methyl]-7-ethyl enhances its interaction with biological targets compared to other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific cancer cell lines, suggesting pathways for further development in cancer therapy.
  • Microbial Assays : Tests against common bacterial strains have shown promising results in terms of inhibition zones, indicating its potential as an antimicrobial agent.
  • Mechanistic Studies : Research focusing on the binding interactions between the compound and target enzymes has provided insights into its mode of action, which is critical for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.